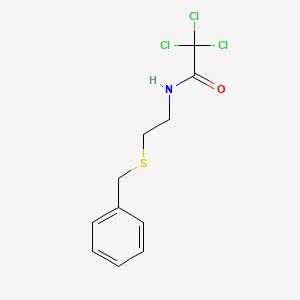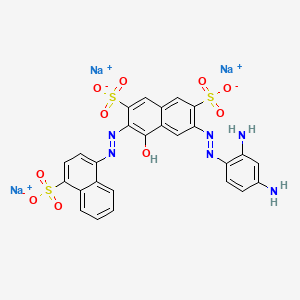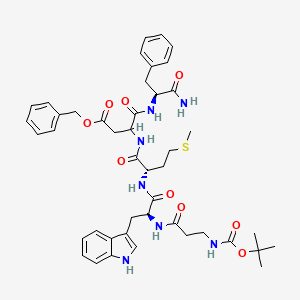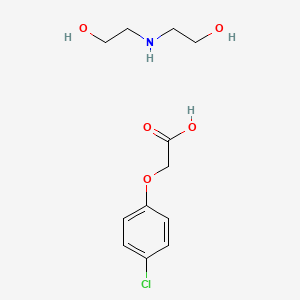
Glycine, 2-phenyl-, nonyl ester, hydrochloride, D,L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-nonoxy-2-oxo-1-phenylethyl)azanium chloride: is a chemical compound with a unique structure that includes a phenyl group, an oxo group, and a nonoxy group. This compound is often used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride typically involves the reaction of 2-nonoxy-2-oxo-1-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-nonoxy-2-oxo-1-phenylethylamine+HCl→(2-nonoxy-2-oxo-1-phenylethyl)azanium chloride
Industrial Production Methods: In industrial settings, the production of (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of phenyl and oxo groups on biological systems.
Industry: In industrial applications, (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and oxo group play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
- (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride
- (2-oxo-2-butoxy-1-phenylethyl)azanium chloride
Comparison: Compared to similar compounds, (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride has a longer nonoxy chain, which may influence its solubility and reactivity. The presence of the phenyl group also contributes to its unique chemical properties, making it distinct from other related compounds.
Conclusion
(2-nonoxy-2-oxo-1-phenylethyl)azanium chloride is a versatile compound with a wide range of applications in research and industry. Its unique structure and chemical properties make it valuable for various scientific and industrial purposes.
Properties
CAS No. |
69357-14-8 |
|---|---|
Molecular Formula |
C17H28ClNO2 |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
(2-nonoxy-2-oxo-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-2-3-4-5-6-7-11-14-20-17(19)16(18)15-12-9-8-10-13-15;/h8-10,12-13,16H,2-7,11,14,18H2,1H3;1H |
InChI Key |
LJTBVZHFFOKABP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)


![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)


![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)

![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)




